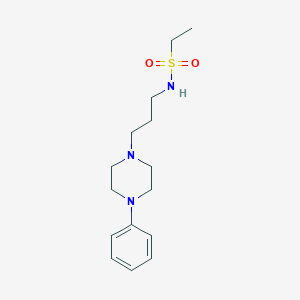
N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(4-phenylpiperazin-1-yl)propyl)ethanesulfonamide” is a chemical compound with the molecular formula C15H25N3O2S and a molecular weight of 311.44. It has been mentioned in the context of various research studies, including those investigating its anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities . Another series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Scientific Research Applications
Anticonvulsant Activity
A study focused on the synthesis of hybrid compounds combining elements from well-known antiepileptic drugs, including ethosuximide, levetiracetam, and lacosamide, resulted in the creation of new molecules with significant anticonvulsant properties. Among these, certain compounds demonstrated broad-spectrum activity across various preclinical seizure models, highlighting their potential as innovative antiepileptic agents. These findings suggest a promising avenue for the development of more effective treatments for epilepsy, leveraging the unique structural features of these hybrid molecules (Kamiński et al., 2015).
Catalytic Applications
Research into silica-bonded N-propylpiperazine sodium n-propionate has unveiled its efficacy as a solid base catalyst for the synthesis of various 4H-pyran derivatives. This catalyst has been successfully employed in condensation reactions to create a series of compounds, showcasing its versatility and recyclability in heterogeneous catalysis. This development not only contributes to the advancement of organic synthesis methods but also emphasizes the potential of silica-bonded catalysts in facilitating efficient and environmentally friendly chemical processes (Niknam et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activities against certain enzymes . These compounds may bind to the active site of these enzymes, preventing their normal function.
Biochemical Pathways
Related compounds have been reported to exhibit anti-inflammatory activities , suggesting that they may influence inflammatory pathways.
Result of Action
Related compounds have demonstrated significant antibacterial and antifungal activities , suggesting that they may exert similar effects.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-2-21(19,20)16-9-6-10-17-11-13-18(14-12-17)15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFIXFMKSNMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-amino-1-(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B2851739.png)
![Methyl 3-[6-(butylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2851740.png)
![N-(4-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2851741.png)
![3,4-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2851745.png)
![Tert-butyl N-[1-[2-(4-methoxyphenyl)ethanethioyl]piperidin-4-yl]carbamate](/img/structure/B2851746.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-1,2-diphenyl-2-[1,1'-binaphthalene-2,2'-diylbis(methylene)amino]ethyl]thiourea](/img/structure/B2851747.png)
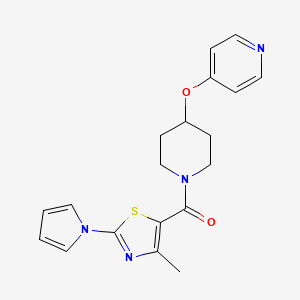
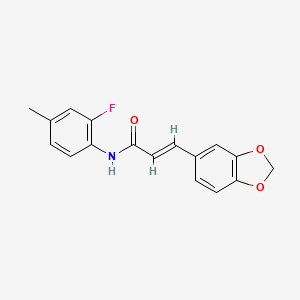
![1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2851751.png)
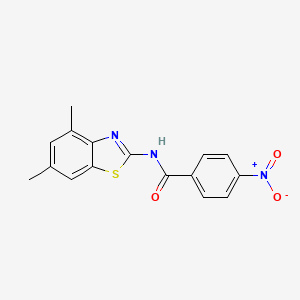
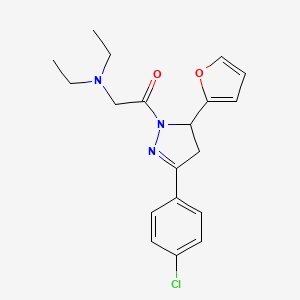
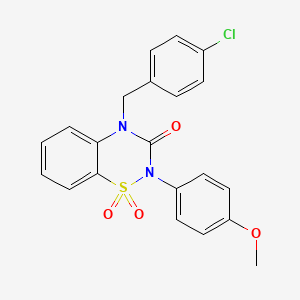
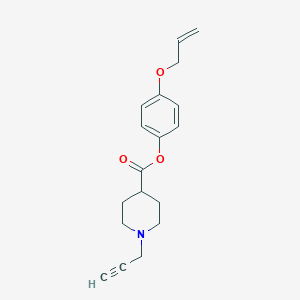
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2851759.png)
